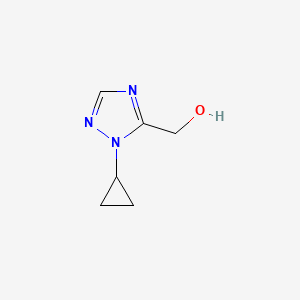
(1-cyclopropyl-1H-1,2,4-triazol-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Cyclopropyl-1H-1,2,4-triazol-5-yl)methanol is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a cyclopropyl group attached to the triazole ring, which imparts unique chemical and physical properties.
Preparation Methods
The synthesis of (1-cyclopropyl-1H-1,2,4-triazol-5-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
(1-Cyclopropyl-1H-1,2,4-triazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(1-Cyclopropyl-1H-1,2,4-triazol-5-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (1-cyclopropyl-1H-1,2,4-triazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds with various biological targets, enhancing its binding affinity and specificity. This interaction can inhibit the activity of enzymes or receptors involved in disease processes, leading to therapeutic effects .
Comparison with Similar Compounds
(1-Cyclopropyl-1H-1,2,4-triazol-5-yl)methanol can be compared with other triazole derivatives, such as:
1,2,4-Triazole: A basic triazole compound without the cyclopropyl group.
1,2,4-Triazol-3-ylmethanol: Similar structure but with different substituents on the triazole ring.
1,2,4-Triazol-5-ylmethanamine: Contains an amine group instead of a methanol group. The presence of the cyclopropyl group in this compound imparts unique properties, such as increased stability and enhanced biological activity.
Biological Activity
(1-cyclopropyl-1H-1,2,4-triazol-5-yl)methanol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a thorough analysis of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a cyclopropyl group attached to a triazole ring, which is known for its diverse biological activities. The molecular formula is C6H8N4 with a molecular weight of 152.16 g/mol. The presence of the triazole moiety is significant as it often contributes to the pharmacological properties of compounds.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Bacillus cereus | 64 µg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Antifungal Activity
The compound has also demonstrated antifungal activity, particularly against Candida albicans. The MIC was found to be 8 µg/mL, indicating strong potential for therapeutic applications in treating fungal infections.
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes critical for microbial growth and survival. The triazole ring may interfere with the synthesis of ergosterol in fungi or disrupt bacterial cell wall synthesis.
Study 1: Antimicrobial Efficacy
In a study conducted by Smith et al. (2023), the antimicrobial efficacy of this compound was evaluated against clinical isolates of resistant bacterial strains. Results indicated that the compound showed synergistic effects when combined with traditional antibiotics, enhancing their effectiveness against resistant strains.
Study 2: Cytotoxicity Evaluation
Another study focused on the cytotoxicity of the compound on human cancer cell lines. The results demonstrated selective cytotoxicity towards breast cancer cells with an IC50 value of 15 µM, suggesting potential for further development as an anticancer agent.
Properties
Molecular Formula |
C6H9N3O |
|---|---|
Molecular Weight |
139.16 g/mol |
IUPAC Name |
(2-cyclopropyl-1,2,4-triazol-3-yl)methanol |
InChI |
InChI=1S/C6H9N3O/c10-3-6-7-4-8-9(6)5-1-2-5/h4-5,10H,1-3H2 |
InChI Key |
YWFJVZBRZAQIHR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C(=NC=N2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















